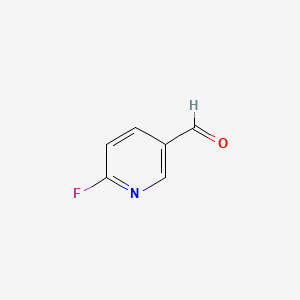

2-Fluoro-5-formylpyridine

Beschreibung

Significance of Pyridine-Based Compounds in Contemporary Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous areas of chemistry. chemimpex.comrsc.org As a structural motif, the pyridine ring is present in a wide array of natural products, including vitamins and alkaloids, as well as in a vast number of synthetic compounds with significant applications. rsc.org In medicinal chemistry, the pyridine scaffold is a "privileged" structure, meaning it is frequently found in the molecular architecture of approved drugs and biologically active compounds. rsc.org This prevalence is due to the pyridine ring's ability to engage in various non-covalent interactions, its water-solubilizing properties, and its capacity to serve as a bioisostere for other aromatic systems. Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. chemimpex.com

Role of Fluorine Substitution in Modifying Chemical Properties and Reactivity

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. acs.orgdovepress.com Fluorine is the most electronegative element, and its small size allows it to often replace hydrogen without significant steric hindrance. acs.org In medicinal chemistry, the strategic placement of fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. dovepress.com Furthermore, fluorine substitution can modulate the acidity or basicity (pKa) of nearby functional groups, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org The presence of fluorine can also lead to stronger binding interactions with biological targets and can be used to fine-tune the conformational preferences of a molecule. acs.org In materials science, fluorinated compounds often exhibit enhanced thermal stability and hydrophobicity. acs.org

Overview of 2-Fluoro-5-formylpyridine as a Versatile Intermediate

This compound is a bifunctional organic compound that combines the key features of a fluorinated pyridine ring with the reactivity of an aldehyde group. lookchem.com This unique combination makes it a highly versatile intermediate in organic synthesis, particularly for the construction of more complex molecules for pharmaceutical and agrochemical applications. chemimpex.comlookchem.com

The presence of the fluorine atom at the 2-position and the electron-withdrawing formyl group at the 5-position influences the electronic properties of the pyridine ring, making it a valuable synthon for a variety of chemical transformations. cymitquimica.com The aldehyde functionality is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions such as condensations, Wittig reactions, and reductive aminations.

A notable application of this compound is as a key intermediate in the synthesis of biheteroaryl arylamines, which have been investigated as selective inhibitors of phosphoinositol 3-kinases (PI3K). lookchem.com These kinases are implicated in cancer development, making their inhibitors potential antitumor agents. lookchem.com The compound is also utilized in the preparation of various other bioactive molecules and functional materials. chemimpex.com For instance, related fluorinated pyridine aldehydes are used in the synthesis of agrochemicals like herbicides and fungicides. chemimpex.comlookchem.com

Scope and Objectives of Current Research Trajectories

Current research involving this compound and related fluorinated pyridine aldehydes is largely focused on leveraging their synthetic utility to create novel molecules with tailored properties. A primary objective is the development of new pharmaceuticals with improved efficacy, selectivity, and pharmacokinetic profiles. lookchem.com The exploration of its use in the synthesis of new classes of PI3K inhibitors and other potential therapeutic agents remains an active area of investigation. lookchem.com

Furthermore, there is ongoing interest in expanding the synthetic toolbox for the preparation and derivatization of fluorinated pyridines. acs.org Researchers are exploring new catalytic methods and reaction conditions to efficiently and selectively introduce fluorine and functional groups onto the pyridine core. acs.org In the field of agrochemicals, the use of this compound as a building block for the development of next-generation pesticides with enhanced potency and improved environmental profiles is a key research direction. chemimpex.comlookchem.com The unique electronic and steric properties conferred by the fluorine and formyl groups continue to make this compound a valuable target for synthetic chemists aiming to access novel chemical space.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPNGWWKCSJKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585986 | |

| Record name | 6-Fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677728-92-6 | |

| Record name | 6-Fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-formylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development for 2 Fluoro 5 Formylpyridine

Precursor-Based Synthetic Routes

A principal strategy for synthesizing 2-Fluoro-5-formylpyridine begins with a substituted pyridine (B92270) precursor, which then undergoes chemical modification to introduce the formyl group.

Synthesis from 2-Fluoro-5-methylpyridine (B1304807)

A common and direct precursor for the synthesis of this compound is 2-Fluoro-5-methylpyridine. nordmann.globalgoogle.com This route centers on the oxidation of the methyl group at the 5-position of the pyridine ring to an aldehyde. The process is typically a two-step reaction involving oxidation followed by acyl chlorination. google.com

In the initial oxidation step, 2-Fluoro-5-methylpyridine is heated in the presence of a strong oxidizing agent to form 2-fluoro-5-pyridine formate (B1220265). google.com Following this, the intermediate is treated with a chlorinating agent to yield the final product. google.com This method is noted for its high conversion rate and is considered suitable for industrial-scale production. google.com

Oxidative Transformations in Pyridine Systems

The oxidation of substituents on the pyridine ring is a fundamental transformation in pyridine chemistry. While the direct oxidation of pyridines can be challenging, various methods have been developed for this purpose. For instance, the oxidation of pyridyl carbinols using manganese dioxide is a useful laboratory-scale method for preparing pyridine aldehydes. google.com Another approach involves the dearomatization of pyridines to introduce heteroatom functionalities without prior activation of the substrate. nih.gov This can provide access to dihydropyridine (B1217469) cis-diols and epoxides, which can be further functionalized. nih.gov

Formylation Strategies

Acyl Chlorination Approaches

Acyl chlorination is a key step in one of the primary synthesis routes starting from 2-Fluoro-5-methylpyridine. google.com After the initial oxidation of the methyl group to a carboxylic acid, the resulting 2-fluoro-5-pyridine formate undergoes a reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride. google.com This reaction is typically performed in a chlorinated solvent under reflux conditions. google.com The subsequent workup, involving solvent removal and purification by reduced pressure rectification, yields high-purity 2-fluoro-5-formyl chloropyridine. google.com A patent describes a process where this two-step synthesis, starting from 2-fluoro-5-methylpyridine, results in a product with a purity of over 99.0% and a total yield of around 80%. google.com

Table 1: Acyl Chlorination of 2-Fluoro-5-pyridine Formate

| Reactant | Chlorinating Agent | Solvent | Reaction Time | Yield | Purity |

|---|---|---|---|---|---|

| 2-Fluoro-5-pyridine formate | Thionyl chloride | Dichloromethane | 6 hours | 80.1% | 99.0% |

| 2-Fluoro-5-pyridine formate | Thionyl chloride | Dichloromethane | 6 hours | 80.56% | 99.1% |

Grignard Reagent Mediated Formylation

Grignard reagents offer another avenue for the formylation of pyridine derivatives. While the high bond dissociation energy of the C-F bond presents a challenge for the formation of Grignard reagents from fluorinated compounds, methods have been developed to activate magnesium for this purpose. rsc.org The reaction of bromopyridines with Grignard reagents, sometimes promoted by light, can be used to form carbon-carbon bonds. organic-chemistry.orgrsc.org This suggests the possibility of forming a Grignard reagent from a halogenated 2-fluoropyridine (B1216828), which could then be reacted with a formylating agent to introduce the aldehyde group.

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield is a critical aspect of synthetic process development. For the synthesis of this compound, optimization focuses on several key parameters. In the oxidation of 2-Fluoro-5-methylpyridine, the choice of oxidant (e.g., potassium permanganate (B83412) or sodium permanganate) is crucial. google.com

Table 2: Optimization Parameters for this compound Synthesis

| Step | Parameter | Optimized Condition | Outcome |

|---|---|---|---|

| Oxidation | Oxidant | Potassium permanganate or Sodium permanganate | High conversion rate |

| Acyl Chlorination | Reaction Time | 6 hours (reflux) | High yield |

| Purification | Method | Reduced pressure rectification | Purity > 99.0% |

| Solvents | Reaction/Workup | Dichloromethane, n-heptane | Efficient isolation |

Solvent Effects on Reaction Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction rates, yields, and the regioselectivity of the formylation. The primary synthetic strategies, such as lithiation of 2-fluoropyridine followed by quenching with an electrophile like N,N-dimethylformamide (DMF), or a Grignard reaction with 5-bromo-2-fluoropyridine (B45044), are highly sensitive to the solvent environment.

In lithiation reactions, the polarity and coordinating ability of the solvent can dramatically affect the outcome. For instance, in the lithiation of fluorinated benzenes, a significant solvent effect has been observed when comparing ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). THF, being more polar and a better coordinating solvent, can enhance the reactivity of organolithium reagents but may also lead to different selectivity or side reactions compared to less coordinating solvents like diethyl ether. The choice of an aprotic solvent, typically an ether, is standard for the formation of Grignard reagents to ensure the stability of the organomagnesium compound.

While specific comparative studies on solvent effects for the synthesis of this compound are not extensively detailed in publicly available literature, data from analogous processes for related pyridine aldehydes provide insight into suitable solvent systems. For example, a patented process for a related compound, 2-fluoro-5-formyl chloropyridine, utilizes chlorinated solvents such as dichloromethane, chloroform, or 1,2-dichloroethane (B1671644) for the acylation step and alkane solvents like n-pentane, n-hexane, cyclohexane, or n-heptane for workup and purification. google.com

Table 1: Solvent Systems in the Synthesis of Halogenated Pyridine Aldehydes

| Synthetic Step | Compound Type | Solvent(s) | Role of Solvent |

| Acyl Chlorination | 2-Fluoro-5-pyridinecarboxylic acid to acyl chloride | Dichloromethane, Chloroform, 1,2-Dichloroethane | Reaction medium for chlorination with agents like thionyl chloride or oxalyl chloride. google.com |

| Purification/Isolation | 2-Fluoro-5-formyl chloropyridine | n-Heptane, n-Pentane, n-Hexane, Cyclohexane | Used after the primary reaction solvent is removed to facilitate cooling, filtration, and subsequent purification by distillation. google.com |

The selection of a solvent system is a balance between reagent solubility, reaction temperature control, and ease of downstream processing, including product isolation and purification.

Catalyst and Reagent Stoichiometry Optimization

Optimizing the stoichiometry of catalysts and reagents is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts and reducing costs.

In the synthesis of a related compound, 2-fluoro-5-formyl chloropyridine, the process starts with the oxidation of 2-fluoro-5-methylpyridine. The molar ratio of the oxidant (potassium permanganate or sodium permanganate) to the starting material is a key parameter, with a preferred range of 2-4:1. google.com The addition of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a 1-1.3:1 molar ratio to the 2-fluoro-5-methylpyridine, has been shown to significantly improve the reaction conversion. google.com In the subsequent step to form the acyl chloride, the molar equivalent of the chlorinating agent (oxalyl chloride or thionyl chloride) to the 2-fluoro-5-pyridinecarboxylic acid is maintained between 1 and 2.5, with a more preferred range of 1.3 to 1.8. google.com

For syntheses involving Grignard reagents, such as the reaction of 5-bromo-2-fluoropyridine with magnesium, the stoichiometry of the magnesium and any activating agents is critical. An excess of magnesium is often required to ensure complete conversion of the aryl halide. nih.gov

Table 2: Optimized Reagent Stoichiometry in the Synthesis of a Related Halogenated Pyridine Aldehyde

| Reactants | Reagent | Molar Ratio (Reagent:Reactant) |

| 2-Fluoro-5-methylpyridine | Oxidant (e.g., KMnO4) | 2-4 : 1 |

| 2-Fluoro-5-methylpyridine | Base (e.g., NaOH) | 1-1.3 : 1 |

| 2-Fluoro-5-pyridinecarboxylic acid | Chlorinating Agent (e.g., SOCl2) | 1-2.5 : 1 (preferred 1.3-1.8 : 1) |

Careful control of reagent stoichiometry is essential to prevent over-reaction or the formation of impurities that can be difficult to remove in later stages.

Industrial Scale Preparation Considerations

The transition from laboratory-scale synthesis to industrial-scale production of this compound introduces a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process.

One of the primary concerns during scale-up is maintaining reaction performance. In the synthesis of the related 2-fluoro-5-formyl chloropyridine, it was observed that the yield of the acid chloride reaction gradually decreases as the reaction scale increases. google.com This was attributed to the formation of a solid hydrochloride byproduct. To mitigate this, several process modifications were implemented:

Improved Agitation: Increasing the stirring speed to 200-400 rpm helps to maintain a homogeneous reaction mixture and prevent the settling of solids. google.com

Inert Atmosphere: Introducing nitrogen or argon into the reaction vessel helps to prevent side reactions with atmospheric moisture and oxygen, which can be more problematic on a larger scale. google.com

Table 3: Industrial Scale-Up Solutions for a Related Halogenated Pyridine Synthesis

| Challenge | Proposed Solution |

| Decreased yield with increased scale | Increase stirring speed to 200-400 rpm. google.com |

| Formation of solid byproducts | Maintain an inert atmosphere (Nitrogen or Argon). google.com |

| Product Purification | Reduced pressure rectification to isolate the final product. google.com |

Purification of the final product on an industrial scale often requires robust methods such as fractional distillation under reduced pressure. For 2-fluoro-5-formyl chloropyridine, the product is collected as a fraction at 90-94 °C/15mm Hg. google.com

Safety is another paramount consideration, especially when handling highly reactive reagents like organolithiums (e.g., n-butyllithium) or Grignard reagents on a large scale. These reagents are often pyrophoric and react violently with water. Industrial processes must incorporate stringent safety protocols, including the use of specialized equipment for handling air-sensitive reagents, proper grounding to prevent static discharge, and emergency preparedness plans. The handling of flammable solvents and potentially exothermic reactions also requires careful thermal management and process control to prevent runaway reactions.

Chemical Reactivity and Derivatization of 2 Fluoro 5 Formylpyridine

Carbonyl Group Reactivity

The aldehyde functionality in 2-Fluoro-5-formylpyridine is a key site for molecular elaboration. The electron-withdrawing nature of the pyridine (B92270) ring and the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group of this compound is a fundamental reaction class that leads to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. A variety of nucleophiles can be employed, leading to a diverse array of products.

One of the primary synthetic routes to this compound itself involves a nucleophilic addition reaction. In this process, 2-fluoropyridine (B1216828) is first lithiated at the 5-position using a strong base like n-butyllithium at low temperatures. The resulting lithiated intermediate then acts as a nucleophile, attacking the carbonyl carbon of dimethylformamide (DMF). Subsequent hydrolysis of the intermediate furnishes the desired this compound. pipzine-chem.com

While specific studies detailing a broad range of nucleophilic additions to this compound are not extensively documented in readily available literature, the general reactivity of aldehydes suggests that it will readily undergo reactions with common nucleophiles such as Grignard reagents and organolithium compounds to yield secondary alcohols. Similarly, the addition of cyanide ion would lead to the formation of a cyanohydrin.

Table 1: Examples of Nucleophilic Addition Reactions with Aldehydes

| Nucleophile | Reagent Example | Product Type from Aldehyde |

| Organometallic Reagents | Grignard Reagents (R-MgX) | Secondary Alcohol |

| Organometallic Reagents | Organolithium Reagents (R-Li) | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Hydride | Sodium Borohydride (NaBH4) | Primary Alcohol |

| Alcohols | Methanol (CH3OH) | Hemiacetal |

This table represents general reactions of aldehydes and is illustrative of the expected reactivity of this compound.

Condensation Reactions

Condensation reactions of this compound provide a powerful tool for the formation of new carbon-carbon bonds, typically leading to α,β-unsaturated compounds. These reactions involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step.

The Knoevenagel condensation, for instance, involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base. researchgate.net While specific examples with this compound are not prevalent in the literature, it is expected to react readily with active methylene compounds like malonic acid derivatives, ethyl acetoacetate, or malononitrile (B47326) to yield substituted alkenes. researchgate.net

Another important condensation reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent). alchempharmtech.comscilit.comrsc.org This reaction is highly versatile and allows for the introduction of a wide range of substituents. The reaction of this compound with a Wittig reagent, such as one prepared from triphenylphosphine (B44618) and an alkyl halide, would be expected to produce the corresponding vinyl-substituted 2-fluoropyridine. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide used. alchempharmtech.com

Table 2: Representative Condensation Reactions of Aldehydes

| Reaction Name | Reagent Type | General Product |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Aldol (B89426) Condensation | Enolate of another Carbonyl | β-Hydroxy Carbonyl Compound |

This table outlines common condensation reactions for aldehydes, which are anticipated to be applicable to this compound.

Formation of Schiff Bases

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. dissertationtopic.net

The synthesis of fluorinated imines is an area of interest, and solvent-free mechanochemical methods have been reported for the efficient synthesis of imines from fluorinated benzaldehydes and various anilines or chiral benzylamines. chemicalbook.com It is anticipated that this compound would readily undergo similar reactions to form a variety of Schiff bases. These compounds are valuable as intermediates in organic synthesis and as ligands in coordination chemistry.

Table 3: Schiff Base Formation from Aldehydes and Primary Amines

| Aldehyde | Amine | Product |

| This compound (anticipated) | Aniline (B41778) | N-(2-Fluoro-5-pyridinylmethylene)aniline |

| This compound (anticipated) | Ethylamine | N-Ethyl-1-(2-fluoro-5-pyridinyl)methanimine |

| This compound (anticipated) | Benzylamine | N-Benzyl-1-(2-fluoro-5-pyridinyl)methanimine |

This table provides expected products from the reaction of this compound with various primary amines.

Pyridine Ring Functionalization

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its substitution patterns. The presence of the electronegative nitrogen atom and the fluoro and formyl substituents dictates the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Pyridine itself is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. When substitution does occur, it is highly regioselective for the 3-position (meta to the nitrogen). pipzine-chem.comnih.govresearchgate.net This is because attack at the 2- or 4-positions leads to a resonance-destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom. nih.gov

In the case of this compound, the ring is further deactivated by the presence of two electron-withdrawing groups: the fluoro group (inductive effect) and the formyl group (resonance and inductive effects). Both of these substituents are meta-directing. Therefore, any potential electrophilic aromatic substitution on this compound would be expected to be extremely difficult and, if successful, would likely occur at the 4-position, which is meta to both the formyl group and the ring nitrogen, and ortho to the fluorine (though the directing effect of the nitrogen is dominant). However, the severe deactivation of the ring makes such reactions highly challenging.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The most significant reactivity of the pyridine ring in this compound is nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is an excellent leaving group in this context, activated by the electron-withdrawing nitrogen atom of the pyridine ring. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom.

A wide variety of nucleophiles can displace the fluoride (B91410) ion, providing a versatile method for the synthesis of 2-substituted-5-formylpyridines. This reaction is a powerful tool for late-stage functionalization in medicinal chemistry and materials science.

Table 4: Examples of Nucleophilic Aromatic Substitution on 2-Fluoropyridine Derivatives

| Nucleophile | Reagent Example | Product Type |

| Amines | Ammonia, primary/secondary amines | 2-Aminopyridines |

| Alkoxides | Sodium methoxide, sodium ethoxide | 2-Alkoxypyridines |

| Thiols | Sodium thiomethoxide, thiophenol | 2-(Alkyl/Aryl)thiopyridines |

| Azoles | Imidazole, pyrazole (B372694) | 2-(Azolyl)pyridines |

This table illustrates the types of products that can be obtained from the reaction of 2-fluoropyridine derivatives with various nucleophiles, a reactivity pattern that is directly applicable to this compound.

Studies on 2-fluoropyridines have shown that they readily react with a range of amines, including primary, secondary, cyclic, and acyclic amines, to afford the corresponding 2-aminopyridines in good to excellent yields. Similarly, alkoxides and thiols are effective nucleophiles for the displacement of the 2-fluoro substituent. The reaction with thiols to displace a fluorine atom from a fluorinated aromatic ring is a well-established transformation. This high reactivity and broad scope make the nucleophilic aromatic substitution of the fluorine atom the most prominent and synthetically useful reaction of the this compound ring system.

Derivatization for Complex Molecule Synthesis

The strategic placement of the fluoro and formyl groups enables multi-step synthetic sequences where each functional group can be addressed selectively to build molecular complexity.

This compound serves as a precursor for the synthesis of hydrazides and acylhydrazones, which are important structural motifs in medicinal chemistry. google.com

Acylhydrazone Formation: The formyl group reacts directly with hydrazine (B178648) or its derivatives (e.g., hydrazine hydrate) in a condensation reaction to form the corresponding acylhydrazone. This reaction is a straightforward and common method for derivatizing aldehydes. The resulting imine bond of the acylhydrazone is a key linker in various biologically active compounds.

Hydrazide Formation: The synthesis of a hydrazide from this compound is a two-step process.

Oxidation: The formyl group is first oxidized to a carboxylic acid, yielding 6-fluoronicotinic acid (also known as 2-fluoropyridine-5-carboxylic acid). This transformation can be achieved using common oxidizing agents suitable for aldehydes. The precursor, 2-fluoro-5-methylpyridine (B1304807), is known to be oxidized to the corresponding carboxylic acid salt (2-fluoro-5-pyridine formate) using reagents like potassium permanganate (B83412). google.com

Condensation: The resulting carboxylic acid is then reacted with hydrazine hydrate (B1144303). This step typically involves the activation of the carboxylic acid (e.g., by converting it to an ester or acyl chloride) followed by reaction with hydrazine to form the final hydrazide product. prepchem.comosti.gov

| Derivative | Synthetic Pathway | Key Reagents |

|---|---|---|

| Acylhydrazone | Direct condensation with the formyl group | Hydrazine hydrate or substituted hydrazines |

| Hydrazide | 1. Oxidation of the formyl group to a carboxylic acid 2. Condensation of the carboxylic acid with hydrazine | 1. Oxidizing agent (e.g., KMnO₄) 2. Hydrazine hydrate |

The formation of amide derivatives from this compound is a key strategy for building larger molecules, particularly in drug discovery. google.com This process mirrors the synthesis of hydrazides and requires the initial conversion of the formyl group into a carboxylic acid.

The synthetic sequence involves:

Oxidation: The aldehyde functional group of this compound is oxidized to form 6-fluoronicotinic acid. google.com

Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine to form an amide bond. This reaction is one of the most fundamental transformations in organic synthesis and is typically facilitated by a coupling agent (such as DCC, EDC, or HATU) to activate the carboxylic acid, or by converting the carboxylic acid to a more reactive species like an acyl chloride.

This two-step approach allows for the introduction of a wide variety of amine-containing fragments, making it a powerful tool for creating libraries of compounds for biological screening.

The derivatization of this compound into sulfonyl chloride derivatives is not a widely reported transformation in the surveyed scientific literature. The direct conversion of a formyl group or an unsubstituted position on the pyridine ring to a sulfonyl chloride moiety is a chemically challenging process that is not achieved through standard synthetic methods. While other isomers, such as 5-fluoropyridine-2-sulfonyl chloride, are known compounds, their synthesis does not typically start from this compound. Therefore, this specific derivatization pathway remains an area for potential future investigation rather than an established synthetic route.

Reactivity in Transition Metal-Catalyzed Processes

The electronic properties of this compound make it a suitable substrate for various transition metal-catalyzed reactions, which can functionalize the molecule at either the formyl group or the carbon-fluorine bond.

Reactions at the Formyl Group: The aldehyde function can participate in reductive amination. wikipedia.org This reaction involves the initial formation of an imine by reacting this compound with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. While this can be achieved with hydride reagents, transition metal catalysts (e.g., palladium, ruthenium, nickel) can be used for transfer hydrogenation, offering an alternative pathway. organic-chemistry.org

Reactions at the Carbon-Fluorine Bond: The C2 position of the pyridine ring, where the fluorine atom is located, is electron-deficient and susceptible to modification. The C-F bond, while strong, can be activated by transition metal catalysts to participate in cross-coupling reactions. nih.gov Reactions such as the Buchwald-Hartwig amination allow for the displacement of the fluoride with an amine, providing an alternative route to aminopyridine derivatives. nih.govrsc.org Although less reactive than the corresponding chlorides, bromides, or iodides, fluoropyridines have been successfully used in various palladium- and copper-catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O bond formation. researchgate.net

| Reaction Type | Functional Group Involved | Potential Product | Catalyst Type (Example) |

|---|---|---|---|

| Reductive Amination | Formyl Group (-CHO) | Substituted (6-fluoropyridin-3-yl)methanamine | Palladium, Ruthenium |

| Buchwald-Hartwig Amination | Carbon-Fluorine Bond (C-F) | N-Substituted 5-formylpyridin-2-amine | Palladium |

| General Cross-Coupling (e.g., Suzuki, Sonogashira) | Carbon-Fluorine Bond (C-F) | 2-Aryl/Alkynyl-5-formylpyridine | Palladium, Copper |

Applications in Organic Synthesis and Building Block Chemistry

Construction of Heterocyclic Compounds

The aldehyde group of 2-Fluoro-5-formylpyridine is a key functional handle for the synthesis of various heterocyclic compounds through condensation reactions. It readily reacts with binucleophilic reagents to form new ring systems. For instance, it can be condensed with amine compounds to form imines, which are common structures in many biologically active molecules. nbinno.com Furthermore, it serves as a precursor for more complex heterocycles like hydrazides and acylhydrazones. mdpi.com

A significant application is in the synthesis of pyridazine (B1198779) derivatives. Pyridazines are a class of nitrogen-containing heterocycles with a wide range of pharmacological activities. The general synthetic strategy involves the reaction of a carbonyl compound with a hydrazine (B178648) derivative. While specific examples detailing the direct use of this compound are not abundant in readily available literature, the established reactivity patterns of formylpyridines suggest their utility in forming pyridazine rings through established synthetic routes. organic-chemistry.orgmdpi.comnih.gov

Similarly, the synthesis of pyrazole (B372694) derivatives, another important class of heterocycles in medicinal and agrochemical research, often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine. organic-chemistry.orgchim.it The formyl group of this compound can act as one of the carbonyl components in such cyclization reactions, providing a direct route to pyrazoles bearing a 6-fluoropyridin-3-yl substituent.

Precursor for Fluorinated Ligands in Catalysis

The pyridine (B92270) nitrogen atom in this compound, along with the potential for the formyl group to be converted into other coordinating groups (like imines or amides), makes it a valuable precursor for the synthesis of fluorinated ligands. atomfair.com These ligands can be used to create transition metal complexes with tailored electronic and steric properties for applications in homogeneous catalysis. mdpi.com

For example, Schiff base ligands can be readily prepared through the condensation of this compound with various primary amines. frontiersin.orgppj.org.ly These Schiff bases, containing both the pyridine nitrogen and the imine nitrogen as potential coordination sites, can chelate to metal centers. The presence of the fluorine atom on the pyridine ring can influence the electron density of the metal center in the resulting complex, thereby modulating its catalytic activity and stability. frontiersin.org Such metal complexes have been investigated for their catalytic activity in various organic transformations, including oxidation and hydrogenation reactions. mdpi.comresearchgate.net

| Ligand Type | Potential Synthesis from this compound | Potential Catalytic Application |

| Schiff Base Ligands | Condensation with primary amines | Oxidation, Hydrogenation |

| Amide Ligands | Oxidation of the formyl group to a carboxylic acid, followed by amidation | Various cross-coupling reactions |

| Pyridyl-phosphine Ligands | Multi-step synthesis involving modification of the formyl group | Hydrofunctionalization reactions |

Intermediate in Specialty Chemical Production

This compound is an important intermediate in the production of various specialty chemicals, particularly in the agrochemical sector. pipzine-chem.com The fluoropyridine moiety is a common feature in a number of modern pesticides due to its ability to enhance biological activity and metabolic stability. agropages.comnih.gov

The compound can be used as a starting material to synthesize pesticides with high insecticidal and bactericidal activities. pipzine-chem.com By utilizing its structural characteristics, chemists can design and synthesize compounds with specific spatial arrangements and electron distributions to improve their efficacy against particular pests or pathogens, while aiming to reduce their environmental impact. pipzine-chem.com While specific commercial pesticides derived directly from this compound are not always publicly disclosed in detail, its role as a key building block is acknowledged in patent literature. mdpi.com

The related compound, 2-Fluoro-5-(hydroxymethyl)pyridine, serves as a vital component in the formulation of advanced materials for the electronics industry, highlighting the importance of this substituted pyridine scaffold in the broader specialty chemicals market. nbinno.com

Role in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound serves as a valuable building block for creating complex organic molecules with high purity and specific functionalities. Fine chemicals are produced in smaller quantities compared to bulk chemicals and are often used as intermediates for pharmaceuticals, agrochemicals, and other specialized products.

The compound's utility in this area is demonstrated by its commercial availability in various grades, catering to the needs of research and development as well as larger-scale production. sigmaaldrich.com Its aldehyde functionality allows for a wide range of chemical transformations, including but not limited to, Wittig reactions, aldol (B89426) condensations, and reductive aminations, providing access to a diverse array of substituted pyridine derivatives. These derivatives are often key components of larger, more complex target molecules in multi-step synthetic sequences.

Synthesis of Complex Pharmacologically Relevant Scaffolds

The incorporation of a fluorinated pyridine ring into a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability. This compound is a key starting material for introducing this valuable scaffold into potential new medicines. atomfair.compipzine-chem.com

It is used as a crucial intermediate in the synthesis of new drug candidates and active pharmaceutical ingredients (APIs). nbinno.com The formyl group provides a reactive site for building more complex molecular architectures, such as in the synthesis of kinase inhibitors and antiviral agents. atomfair.com

A notable example of the application of this compound in the synthesis of pharmacologically relevant scaffolds is its use in the preparation of 2-(6-fluoropyridine-3-yl)-4,5-dihydropyridazole. mdpi.com This dihydropyridazole derivative is an important intermediate in the production of certain pesticides and pharmaceuticals. mdpi.com

Medicinal Chemistry and Pharmaceutical Research Applications

Key Intermediate in Drug Discovery and Development

2-Fluoro-5-formylpyridine serves as a crucial intermediate in the synthesis of novel drug candidates. pipzine-chem.com The formyl group provides a reactive site for various chemical transformations, such as condensation reactions with amines to form imines, which are common structures in many biologically active molecules. pipzine-chem.com This reactivity allows for the construction of complex molecular architectures necessary for therapeutic agents. Its role as a building block is indispensable for developing advanced pharmaceutical ingredients. nbinno.com The unique properties conferred by the fluorine atom and the pyridine (B92270) ring make it a valuable component in the creation of new molecular entities. eurekaselect.comnbinno.com Researchers widely use fluorinated pyridine derivatives as starting materials in diverse organic synthesis pathways, enabling the creation of novel and complex compounds for drug discovery pipelines. nbinno.com

Enhancement of Biological Activity via Fluorine Substitution

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. eurekaselect.comresearchgate.net The fluorine atom in this compound is instrumental in modulating the physicochemical and biological characteristics of the resulting compounds. researchgate.net Fluorine's high electronegativity can alter the electronic properties of the pyridine ring, influencing how the final molecule interacts with biological targets. researchgate.netnih.gov

Key enhancements provided by fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can prevent metabolic breakdown at that position, thereby increasing the drug's half-life and bioavailability. researchgate.netnih.gov

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, leading to increased binding affinity and potency. researchgate.netnih.gov

Lipophilicity and Permeability: Strategic placement of fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and reach its intended target. nih.gov

Conformational Control: The presence of a fluoro substituent can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to a specific enzyme or receptor. nih.gov

| Property Enhanced by Fluorine | Mechanism/Reason | Reference |

|---|---|---|

| Potency and Selectivity | Alters electronic properties and improves binding interactions with targets. | eurekaselect.comresearchgate.net |

| Metabolic Stability | The high strength of the C-F bond resists metabolic cleavage by enzymes. | researchgate.net |

| Pharmacokinetics (PK) | Improves absorption, distribution, metabolism, and excretion (ADME) profiles. | eurekaselect.comresearchgate.net |

| Membrane Permeation | Increases lipophilicity, aiding in crossing biological membranes. | researchgate.netnih.gov |

Role in the Synthesis of Anti-Cancer Agents

Fluorinated heterocycles, including pyridine derivatives, are prominent scaffolds in the development of anti-cancer therapeutics, particularly kinase inhibitors. ed.ac.ukmdpi.com Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. ed.ac.uk this compound can serve as a precursor for synthesizing complex molecules that target these enzymes. For example, the synthesis of various kinase inhibitors involves coupling fluorinated pyridine building blocks with other heterocyclic systems. nih.govnih.gov The fluorine atom often plays a key role in achieving the desired potency and selectivity for the target kinase. google.com The development of potent inhibitors for targets like VEGFR2 kinase has involved the synthesis of fused heterocyclic compounds derived from pyridine-based starting materials. nih.gov

Contribution to Anti-Inflammatory Drug Development

The pyridine nucleus is a common feature in many anti-inflammatory agents. Research has demonstrated that derivatives synthesized from pyridine scaffolds can effectively inhibit key inflammatory mediators. elsevierpure.commdpi.com For instance, studies have shown that certain pyridine derivatives can suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cells, which are critical processes in the inflammatory response. elsevierpure.com The synthesis of novel thiazolo[4,5-b]pyridine (B1357651) derivatives has yielded compounds with considerable anti-inflammatory effects, with some showing activity comparable to or exceeding that of ibuprofen. biointerfaceresearch.com Given its structure, this compound is a suitable starting material for creating libraries of pyridine-based compounds to be screened for anti-inflammatory activity. rsc.orgnih.gov

Studies in Enzyme Inhibition

The strategic placement of fluorine is a powerful tool in designing potent enzyme inhibitors. nih.gov Fluorinated compounds can act as mechanism-based inhibitors or "suicide substrates," where the enzyme processes the inhibitor, leading to its own irreversible inactivation. nih.govresearchgate.net The fluorine atom in a molecule derived from this compound can stabilize a transition state analog within an enzyme's active site, leading to tight binding and potent inhibition. nih.gov This principle has been successfully applied to various enzyme classes, including serine proteases and glycosidases. nih.gov Furthermore, as discussed previously, fluorinated pyridines are integral to many kinase inhibitors, which represent a major class of enzyme-targeted drugs. researchgate.net

Investigations in Receptor Binding

The synthesis of ligands for receptor binding studies is essential for understanding drug-receptor interactions and for screening new drug candidates. merckmillipore.com this compound can be functionalized to produce a diverse range of molecules for use in such assays. The fluorinated pyridine core can be modified to create ligands that bind to specific receptors, such as G-protein coupled receptors (GPCRs). For example, research into negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅) has involved the synthesis of compounds built upon fluorinated pyridine and related scaffolds. nih.gov The ability to systematically modify the structure allows for the exploration of structure-activity relationships (SAR) and the optimization of binding affinity and selectivity.

Synthesis of Bioactive Molecules and Prodrug Analogues

This compound is a valuable precursor for the synthesis of a wide array of bioactive molecules beyond specific therapeutic classes. nih.govmdpi.comresearchgate.net Its reactivity allows for its incorporation into various heterocyclic systems known to possess biological activity. nih.gov Furthermore, the development of prodrugs—inactive compounds that are metabolized in the body to release an active drug—is a critical strategy to improve the pharmacokinetic properties of a therapeutic agent. researcher.life Fluorinated nucleoside phosphoramidate (B1195095) prodrugs, for instance, have been designed to treat viral infections. nih.gov The structural motifs present in this compound make it a suitable starting point for the chemical synthesis of novel prodrug analogues designed to enhance drug delivery and efficacy.

Exploration as VEGFR-2 Inhibitors and Related Analogues

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. google.com Consequently, inhibiting VEGFR-2 has become a primary strategy in modern cancer therapy. Pyridine-based molecules are a well-established class of compounds that have shown significant potential as VEGFR-2 inhibitors. thieme-connect.com The pyridine scaffold is a core structural feature in several potent kinase inhibitors, including Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers. nih.govnih.gov

The compound this compound is a key intermediate in the synthesis of these fluorinated pyridine-based pharmaceuticals. atomfair.com Its aldehyde functional group allows for straightforward chemical modifications, such as condensation and reductive amination reactions, to build diverse molecular libraries for screening. atomfair.comthieme-connect.comnih.gov The presence of the fluorine atom is also significant, as fluorination is a common strategy in drug design to improve a molecule's metabolic stability and pharmacokinetic profile. atomfair.com

Research into pyridine-derived compounds has yielded numerous potent VEGFR-2 inhibitors. While direct synthesis pathways from this compound to many of these specific inhibitors are often proprietary or detailed within extensive patent literature, the general principle relies on using such building blocks to construct molecules that fit into the ATP-binding site of the kinase. Studies have demonstrated that novel pyridine derivatives can exhibit inhibitory activity against VEGFR-2 at nanomolar concentrations, comparable to established drugs like Sorafenib. nih.gov For instance, certain novel pyridine-derived compounds have shown potent inhibitory activity against VEGFR-2 and significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). nih.gov

| Compound | Target | Reported IC₅₀ (VEGFR-2) | Cancer Cell Line Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 10 (Saleh et al.) | VEGFR-2 | 0.12 µM | HepG2: 4.25 µM, MCF-7: 6.08 µM | nih.gov |

| Compound 8 (Saleh et al.) | VEGFR-2 | 0.13 µM | HepG2: 4.34 µM, MCF-7: 10.29 µM | nih.gov |

| Compound 9 (Saleh et al.) | VEGFR-2 | 0.13 µM | HepG2: 4.68 µM, MCF-7: 11.06 µM | nih.gov |

| Sorafenib (Reference) | VEGFR-2, Multi-kinase | 0.10 µM | HepG2: 9.18 µM, MCF-7: 5.47 µM | nih.gov |

| Compound 6 (Yousef et al.) | VEGFR-2 | 60.83 nM | HCT-116: 9.3 µM, HepG-2: 7.8 µM | nih.gov |

Development of Targeted Therapies

The versatility of this compound, also known as 6-fluoronicotinaldehyde, extends beyond VEGFR-2 inhibitors to the development of other targeted therapies. atomfair.com Its utility as a precursor is documented in patent literature and medicinal chemistry studies for a range of therapeutic targets. The aldehyde group provides a reactive site for building complex heterocyclic systems that are central to many targeted agents.

One notable application is in the synthesis of inhibitors for Beta-site APP Cleaving Enzyme 1 (BACE-1), a key target in the treatment of Alzheimer's disease. google.com In a patented synthesis, this compound is used as the starting material in a multi-step sequence to create advanced iminothiadiazine dioxide compounds that function as BACE inhibitors. The initial step involves the reaction of the aldehyde group to introduce a trifluoromethyl carbinol moiety, a common structural feature in enzyme inhibitors. google.com

Furthermore, this compound has been utilized in the synthesis of inhibitors targeting the interaction between DCN1 (Defective in Cullin Neddylation 1) and UBE2M, a neddylation E2 enzyme. This interaction is crucial for the activation of cullin-RING ubiquitin ligases, which are implicated in cancer progression. A study published in the Journal of Medicinal Chemistry describes the synthesis of pyrazolo-pyridone inhibitors starting from 6-fluoronicotinaldehyde to improve the oral bioavailability of this class of compounds for cancer therapy. acs.org

Another application is found in the development of SARM1 (Sterile Alpha and TIR Motif Containing 1) inhibitors, which are being investigated for treating conditions involving axonal degeneration, such as peripheral neuropathy and neurodegenerative diseases. Patent literature describes the use of 6-fluoronicotinaldehyde as a starting material for preparing novel pyridazine (B1198779) compounds that act as SARM1 inhibitors. google.com

These examples underscore the importance of this compound as a foundational element in creating diverse and complex molecules for targeted therapies across different disease areas.

| Therapeutic Target | Compound Class | Role of this compound | Reference |

|---|---|---|---|

| BACE-1 | Iminothiadiazine dioxides | Starting material for creating a trifluoromethyl carbinol intermediate. | google.com |

| DCN1/UBE2M Interaction | Pyrazolo-pyridones | Starting material for the synthesis of inhibitors with improved oral bioavailability. | acs.org |

| SARM1 | Pyridazines | Starting material for the synthesis of novel SARM1 inhibitors. | google.com |

Agrochemical Research and Development Applications

Use in Herbicide Formulation

While direct formulation of 2-Fluoro-5-formylpyridine into herbicidal products is not its primary application, its significance lies in its role as a key intermediate in the synthesis of herbicidally active compounds. The formyl group provides a reactive site for the construction of more complex molecular architectures that exhibit weed-killing properties.

Research in this area has focused on synthesizing derivatives of this compound to identify new herbicidal moieties. The general approach involves the chemical modification of the aldehyde functional group to create novel compounds that are then screened for their herbicidal efficacy against various weed species. Although specific commercial herbicides directly derived from this compound are not extensively documented in publicly available literature, its inclusion in patent applications for broad classes of herbicidal compounds underscores its importance in the discovery pipeline.

Application in Fungicide Development

The development of novel fungicides represents a significant area of application for this compound. The pyridine (B92270) ring is a common scaffold in many successful fungicides, and the introduction of a fluorine atom can enhance the efficacy and spectrum of activity.

Patents have disclosed the use of 6-fluoronicotinaldehyde (a synonym for this compound) as a starting material for preparing compounds with potential fungicidal properties. For instance, it is cited as an intermediate in the synthesis of metalloenzyme inhibitors, a class of compounds that can disrupt essential biological processes in fungi. The aldehyde functionality allows for its incorporation into larger molecules designed to inhibit specific fungal enzymes. While detailed efficacy data for specific fungicides derived from this compound is often proprietary, its repeated mention in the patent literature highlights its value to researchers in the field of fungal disease control.

One patent describes the synthesis of substituted enaminocarbonyl compounds from aldehydes like 6-fluoronicotinaldehyde for controlling animal pests, which can include organisms relevant to agriculture. Another patent mentions 6-fluoronicotinaldehyde in the context of preparing heterocyclic compounds with insecticidal and, by extension, potentially fungicidal activity.

Strategies for Enhancing Crop Protection Agents

The strategic use of this compound in the design of crop protection agents is aimed at improving key characteristics such as potency, selectivity, and metabolic stability. The fluorine atom can significantly alter the electronic properties of the pyridine ring, which can lead to stronger binding to the target site in the pest organism. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the resulting pesticide, leading to longer-lasting protection in the field.

The aldehyde group serves as a versatile handle for chemical elaboration, allowing for the synthesis of a wide array of derivatives. This diversity is crucial in structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its biological activity. By using this compound as a starting point, researchers can explore a broad chemical space to identify molecules with superior crop protection properties.

Below is a table summarizing the key attributes of this compound that are leveraged in the development of enhanced crop protection agents.

| Property | Contribution to Enhanced Crop Protection |

| Fluorine Substitution | Increases metabolic stability, enhances binding affinity to target enzymes, and can improve uptake and transport within the target organism. |

| Pyridine Scaffold | A well-established and effective core structure for a wide range of biologically active compounds, including many successful agrochemicals. |

| Formyl (Aldehyde) Group | Provides a reactive site for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for screening and optimization. |

Contributions to Materials Science and Advanced Materials

Incorporation into Polymer Synthesis

No specific research was found detailing the incorporation of 2-Fluoro-5-formylpyridine into polymer synthesis.

Development of Advanced Coatings

No specific research was found detailing the use of this compound in the development of advanced coatings.

Production of Specialty Resins

No specific research was found detailing the use of this compound in the production of specialty resins.

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-Fluoro-5-formylpyridine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of this compound allows for the identification and characterization of the protons on the pyridine (B92270) ring and the formyl group. The spectrum displays distinct signals for each chemically non-equivalent proton, with their chemical shifts (δ) and coupling constants (J) providing a wealth of structural information.

The aromatic region of the spectrum is of particular interest. Due to the substitution pattern, three distinct proton signals are expected for the pyridine ring. The electron-withdrawing nature of both the formyl group and the fluorine atom significantly influences the chemical shifts of the ring protons, generally shifting them to a lower field (higher ppm values) compared to unsubstituted pyridine.

Key features in the ¹H NMR spectrum include:

Aldehydic Proton (CHO): A singlet or a narrow triplet (due to coupling with ring protons) typically appears significantly downfield, often in the range of 9.9-10.1 ppm.

Ring Protons:

The proton at the C6 position (adjacent to the nitrogen) is expected to be the most deshielded of the ring protons.

The fluorine atom at the C2 position introduces characteristic spin-spin coupling with adjacent protons, which is observable in the multiplicity of the signals. For instance, the proton at C3 will show coupling to the proton at C4 and a larger coupling to the fluorine atom.

Coupling Constants (J): The magnitude of the J-couplings between adjacent protons (ortho-coupling, typically 7-9 Hz) and between protons separated by four bonds (meta-coupling, typically 2-3 Hz) helps in assigning the specific protons to their positions on the ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-C=O | ~10.0 | s | - |

| H-6 | ~8.8 | d | J(H6-H4) ≈ 2.5 Hz |

| H-4 | ~8.3 | dd | J(H4-H3) ≈ 8.0 Hz, J(H4-H6) ≈ 2.5 Hz |

| H-3 | ~7.5 | dd | J(H3-H4) ≈ 8.0 Hz, J(H3-F) ≈ 4.0 Hz |

Note: Data are predicted based on known substituent effects on the pyridine ring. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the formyl group.

The chemical shifts are highly indicative of the electronic environment of each carbon atom:

Carbonyl Carbon (C=O): The formyl carbon is the most deshielded carbon and appears at the lowest field, typically in the range of 185-195 ppm.

Ring Carbons:

The carbon atom bonded directly to the fluorine (C2) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a characteristic doublet. Its chemical shift is significantly influenced by the high electronegativity of fluorine, typically appearing in the 160-165 ppm range.

The other ring carbons also show smaller C-F couplings (²JCF, ³JCF), which can aid in their assignment.

The carbons adjacent to the nitrogen atom (C2 and C6) are generally observed at a lower field than the other ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C=O | ~190 | d |

| C-2 | ~163 | d |

| C-6 | ~152 | d |

| C-5 | ~135 | s |

| C-4 | ~122 | d |

| C-3 | ~110 | d |

Note: Data are predicted based on known substituent effects and C-F coupling patterns. Actual values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of a molecule. These methods are excellent for identifying functional groups and providing a molecular "fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1700-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-H Stretch (Aldehyde): The C-H stretching vibration of the formyl group typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹, the latter being a result of Fermi resonance.

Aromatic C=C and C=N Stretching: The pyridine ring gives rise to a series of medium-to-strong absorption bands in the 1400-1610 cm⁻¹ region.

C-F Stretch: A strong band corresponding to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear as characteristic bands in the 700-900 cm⁻¹ region, and their exact positions can help confirm the substitution pattern of the pyridine ring.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |

| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |

| Aldehyde C=O Stretch | 1700-1720 | Strong |

| Aromatic Ring (C=C, C=N) Stretches | 1400-1610 | Medium-Strong |

| C-F Stretch | 1200-1300 | Strong |

| Aromatic C-H Bending (out-of-plane) | 700-900 | Medium-Strong |

Note: Frequencies are approximate and based on data for similar substituted pyridines and aldehydes. nist.govnist.gov

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is most sensitive to vibrations involving a change in dipole moment (polar bonds), Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability (symmetric and non-polar bonds).

For this compound, Raman spectroscopy is particularly useful for observing:

Symmetric Ring Breathing Modes: The symmetric "breathing" vibration of the pyridine ring, where the ring expands and contracts symmetrically, typically gives rise to a very strong and sharp band in the Raman spectrum, often around 1000-1040 cm⁻¹. This band may be weak or absent in the IR spectrum.

Aromatic C-H Stretching: These vibrations are also Raman active and appear in the 3050-3150 cm⁻¹ region.

Carbonyl C=O Stretch: The aldehyde C=O stretch is also Raman active, though it is typically more intense in the IR spectrum.

By combining data from both FT-IR and Raman spectroscopy, a more complete assignment of the vibrational modes of this compound can be achieved, providing a robust method for its identification and structural analysis.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption or emission of electromagnetic radiation. These techniques are pivotal for understanding the electronic structure and photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. For organic molecules like this compound, the absorption is primarily due to transitions of n or π electrons to the π* excited state. nanoqam.ca The presence of the pyridine ring, a π-conjugated system, and the formyl group (a chromophore) dictates the absorption profile of the molecule.

The electronic transitions expected for this compound include π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons in the π-bonding orbitals of the aromatic ring to the antibonding π* orbitals. The n → π* transitions involve the excitation of non-bonding electrons, such as those on the nitrogen atom of the pyridine ring or the oxygen atom of the formyl group, to the π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. nanoqam.ca

The extent of conjugation in a molecule significantly influences the wavelength of maximum absorption (λmax). utoronto.ca In this compound, the pyridine ring provides a conjugated system. The substitution with a fluorine atom and a formyl group can cause shifts in the absorption maxima. The formyl group, being an electron-withdrawing group, can extend the conjugation and lead to a bathochromic (red) shift, moving the absorption to longer wavelengths.

Table 1: Expected UV-Visible Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | 200 - 300 | 10,000 - 50,000 |

| n → π* | 300 - 400 | 10 - 1,000 |

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy encompasses the measurement of light emitted from a molecule after it has absorbed photons. This emission, which occurs as the molecule relaxes from an excited electronic state to a lower one, provides information about the excited state's properties and relaxation pathways. The two main types of photoluminescence are fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state).

For a molecule like this compound, excitation at a wavelength corresponding to its absorption bands can lead to fluorescence. The emitted light is typically at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The quantum yield of fluorescence (the ratio of photons emitted to photons absorbed) and the lifetime of the excited state are key parameters that can be determined from PL spectroscopy. These parameters are sensitive to the molecular structure and the local environment, such as the polarity of the solvent.

While specific experimental photoluminescence data for this compound is not prevalent in the literature, the presence of the fluorinated pyridine moiety suggests that it may exhibit interesting emissive properties, potentially making it a candidate for applications in materials science or as a fluorescent probe.

Mass Spectrometry for Molecular Confirmation (beyond basic identification)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. Beyond simple molecular weight determination, advanced mass spectrometry provides detailed structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The exact mass of this compound (C₆H₄FNO) is calculated to be 125.0277 Da. nih.gov

In a tandem mass spectrometry (MS/MS) experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions would provide clues about the molecule's structure. For example, the loss of the formyl group (CHO, 29 Da) or the fluorine atom (F, 19 Da) would be expected fragmentation pathways.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄FNO | N/A |

| Monoisotopic Mass | 125.027691913 Da | nih.gov |

| Exact Mass | 125.0277 Da | nih.gov |

This data is computationally derived and serves as a reference for experimental verification.

Advanced Techniques for Conformational Studies

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its physical and chemical properties. Advanced spectroscopic techniques can provide detailed insights into the conformational landscape of molecules like this compound.

VUV-MATI Spectroscopy for Ionization Dynamics

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy is a high-resolution technique used to study the vibrational features of molecular cations and to determine precise ionization energies. nih.gov This method involves a two-step ionization process where the molecule is first excited to a high-lying Rydberg state just below the ionization threshold and then ionized by a pulsed electric field.

While a specific VUV-MATI study on this compound is not available, studies on related molecules like 2-fluoropyridine (B1216828) provide a framework for what could be expected. nih.gov For 2-fluoropyridine, VUV-MATI spectroscopy has been used to determine its adiabatic ionization energy with high precision and to analyze the vibrational modes of its cation. nih.gov Such an analysis for this compound would reveal how the addition of the formyl group influences the electronic structure of the pyridine ring and the geometry of the resulting cation upon ionization. The technique could elucidate the effects of electron removal from different molecular orbitals, providing a detailed picture of the molecule's ionization dynamics. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular structure and reactivity. For 2-Fluoro-5-formylpyridine, these calculations help elucidate its electronic characteristics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. Studies on related pyridine (B92270) derivatives, such as 2-fluoropyridine (B1216828), 3-fluoropyridine, and various formyl pyridines, frequently employ DFT to calculate molecular geometries, vibrational frequencies, and other properties. researchgate.netnih.gov A common approach involves using functionals like B3LYP combined with basis sets such as 6-31+G* or 6-311G++(d,p). researchgate.netnih.gov For substituted pyridines, these calculations provide a reliable means to determine optimized geometries and electronic properties. researchgate.net Theoretical investigations on similar molecules, like 2-fluoro-5-bromopyridine, have also utilized DFT to calculate optimized geometries and vibrational force fields, showing good agreement with experimental data. researchgate.netsioc-journal.cn These established methodologies are directly applicable to this compound for a detailed analysis of its electronic and structural characteristics.

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

In pyridine derivatives, the distribution and energy of these orbitals are influenced by the nature and position of substituents. For instance, in 2-fluoropyridine derivatives, substitutions can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net The analysis of HOMO and LUMO helps in determining the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is fundamental for predicting reaction pathways. researchgate.netwuxibiology.com Theoretical calculations can precisely determine the energies of these orbitals for this compound, providing insight into its charge transfer characteristics and kinetic stability. science.gov

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. wikipedia.org |

Conformational Analysis and Energetic Stability

The presence of the formyl (-CHO) group introduces rotational freedom around the carbon-carbon single bond connecting it to the pyridine ring. This allows for different spatial orientations, or conformations, of the molecule. Theoretical studies on related molecules like 2-formyl pyridine have shown that the molecule predominantly exists in a planar cis conformation, where the carbonyl oxygen is oriented towards the nitrogen atom of the pyridine ring. nih.gov DFT calculations have been used to determine the rotational barriers between different conformers. For 2-formyl pyridine, the rotational barrier between the more stable cis and the less stable trans conformation was calculated to be 9.38 kcal/mol. nih.gov A similar computational analysis for this compound would identify its most stable conformer and the energy barriers to internal rotation, which are critical for understanding its structural dynamics and interactions.

Prediction of Physicochemical Properties

Computational models are increasingly used to predict the physicochemical properties of compounds, which is essential in fields like drug discovery.

| ADME Parameter | Predicted Value/Status for this compound | Significance |

| Molecular Weight | 125.10 g/mol scbt.comsigmaaldrich.com | Meets Lipinski's rule (< 500) |

| logP (Octanol-Water Partition Coefficient) | Varies by prediction algorithm | Indicates hydrophobicity and membrane permeability. |

| Hydrogen Bond Donors | 0 | Meets Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 (N in pyridine, O in formyl) | Meets Lipinski's rule (≤ 10) |

| Blood-Brain Barrier (BBB) Permeability | Prediction dependent on model | Crucial for CNS-targeting compounds. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are invaluable for interpreting experimental spectra. By computing properties like vibrational frequencies (infrared and Raman) and NMR chemical shifts, a direct comparison with experimental data can be made. DFT calculations have been successfully used to simulate the vibrational spectra of related molecules like 2-fluoro-5-bromopyridine and 2-hydroxy-5-methyl-3-nitropyridine. sioc-journal.cnresearchgate.net The calculated frequencies often show excellent agreement with experimental FT-IR and Raman spectra, aiding in the precise assignment of vibrational modes. researchgate.net This correlation between theoretical predictions and experimental results provides a powerful method for confirming the molecular structure of this compound and understanding its vibrational characteristics in detail. mdpi.com

Molecular Docking and Simulation Studies in Biological Systems